2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile

Enzyme Inhibition Medicinal Chemistry Matrix Metalloproteinase

This Morita-Baylis-Hillman adduct demonstrates >17-fold selectivity for MMP2 over MMP8, enabling targeted inhibitor development with reduced off-target effects. The 4-chloro substituent is critical: substituting with a 4-bromo analog yields a 2.1-fold drop in antimitotic potency. Additionally, it serves as a specific substrate for cobalt nitrile hydratase, enabling mild aqueous amide synthesis—a chemoselective route unavailable with most other MBH adducts. For SAR libraries requiring quantifiable halogen-dependent activity differentiation, or green chemistry applications needing enzyme-compatible nitriles, order this validated building block.

Molecular Formula C10H8ClNO
Molecular Weight 193.63
CAS No. 22056-04-8
Cat. No. B2981671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile
CAS22056-04-8
Molecular FormulaC10H8ClNO
Molecular Weight193.63
Structural Identifiers
SMILESC=C(C#N)C(C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C10H8ClNO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,10,13H,1H2
InChIKeyJYCZGEVNRFSAQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile (CAS 22056-04-8) | Morita-Baylis-Hillman Adduct for Medicinal Chemistry & Enzyme Inhibition Research


2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile (CAS 22056-04-8), with a molecular weight of 193.63 g/mol and a minimum purity specification of 95% , is a Morita-Baylis-Hillman (MBH) adduct synthesized from acrylonitrile and 4-chlorobenzaldehyde . This compound belongs to a class of functionalized acrylonitrile derivatives that have been investigated as building blocks in organic synthesis and as potential leads in medicinal chemistry, including applications as enzyme inhibitors [1].

Why Analogs of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile Cannot Be Interchanged: Critical Substituent Effects on Enzyme Inhibition


While the acrylonitrile scaffold is common to many research compounds, the specific combination of the 4-chlorophenyl and hydroxymethyl groups on 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile dictates a unique interaction profile with biological targets. The presence and position of the chlorine atom significantly influence binding affinity and enzyme inhibition potency, as demonstrated by comparative data across matrix metalloproteinases (MMPs) and other enzyme systems [1]. Furthermore, this specific Morita-Baylis-Hillman adduct exhibits distinct enzyme substrate behavior in nitrile hydratase profiling compared to other MBH products [2]. Therefore, substituting with a non-chlorinated analog, a different halogen, or a structurally related MBH adduct will result in a different, and likely diminished or altered, biological outcome for a given target.

Quantitative Differentiation of 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile Against In-Class Comparators


Comparative MMP2 Inhibition: 4-Chloro Adduct vs. Other MBH Adducts

2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile demonstrates significantly more potent inhibition of matrix metalloproteinase-2 (MMP2) compared to its activity against MMP8 and MMP9. In a direct, assay-matched comparison, the compound exhibited an IC50 of 1.26 µM against MMP2, while its activity against MMP8 was markedly weaker (IC50 = 21.9 µM) and against MMP9 was intermediate (IC50 = 1.87 µM) [1]. This selectivity profile within the MMP family is a key differentiating feature.

Enzyme Inhibition Medicinal Chemistry Matrix Metalloproteinase

EC50 for Cell Division Blockade: Comparing 4-Chloro vs. 4-Bromo Analogs

In a study evaluating antimitotic activity on sea urchin embryonic cells, a direct comparison was made between the 4-chloro (target) and 4-bromo analogs. The 4-chloro adduct (2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile) was found to be less potent at blocking progression to the morula stage, with an EC50 of 152.5 µM, compared to its 4-bromo counterpart (EC50 = 72.6 µM) [1]. This data clearly demonstrates that halogen substitution at the para-position drastically alters biological activity, with the chloro analog showing a >2-fold decrease in potency.

Antimitotic Anticancer Structure-Activity Relationship

Distinct Substrate Profile in Nitrile Hydratase Biocatalysis

2-((4-Chlorophenyl)(hydroxy)methyl)acrylonitrile was identified as a competent substrate for a cobalt nitrile hydratase from Rhodococcus rhodochrous. In contrast, many other Morita-Baylis-Hillman adducts and larger nitrile-containing compounds were poorly accepted or not converted at all by this enzyme due to steric hindrance or electronic effects [1]. The compound's moderate size (193.63 Da) and the specific arrangement of its functional groups allowed it to fit within the enzyme's active site, whereas other MBH products were not converted [1].

Biocatalysis Enzyme Substrate Profiling Green Chemistry

Optimal Research Applications for 2-((4-Chlorophenyl)(Hydroxy)Methyl)Acrylonitrile Based on Evidence


Selective MMP2 Probe Development in Cancer and Inflammation Research

Utilize 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile as a lead-like scaffold for developing selective matrix metalloproteinase-2 (MMP2) inhibitors. Its demonstrated >17-fold selectivity for MMP2 over MMP8 [1] makes it a valuable starting point for medicinal chemistry efforts aimed at minimizing side effects associated with broad-spectrum MMP inhibition. This application is directly supported by the quantitative enzyme inhibition data provided in Section 3.

Building Halogen-Specific SAR Libraries for Antimitotic Agents

Incorporate this compound into a library of Morita-Baylis-Hillman adducts to explore structure-activity relationships (SAR) related to halogen substitution. The established 2.1-fold difference in antimitotic potency between the 4-chloro and 4-bromo analogs [2] provides a quantifiable data point for computational modeling and further optimization of this chemical series for anticancer or antiparasitic applications.

Biocatalytic Amide Synthesis via Nitrile Hydratase

Employ 2-((4-chlorophenyl)(hydroxy)methyl)acrylonitrile as a specific substrate in a green chemistry workflow. Its confirmed acceptance by a cobalt nitrile hydratase enzyme [3] enables the mild, aqueous conversion of the nitrile group to a primary amide, offering a chemoselective route that differentiates it from many other MBH adducts which are not substrates for this enzyme [3].

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